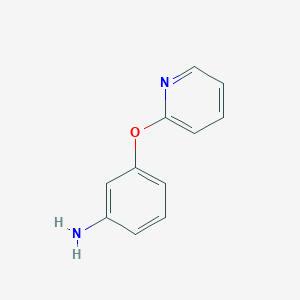

3-(Pyridin-2-yloxy)aniline

描述

3-(Pyridin-2-yloxy)aniline is an organic compound with the molecular formula C11H10N2O It is characterized by the presence of a pyridine ring attached to an aniline moiety through an oxygen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yloxy)aniline typically involves the reaction of 2-chloropyridine with aniline in the presence of a base. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom in 2-chloropyridine is replaced by the aniline group. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts or phase-transfer agents can enhance the efficiency of the reaction .

化学反应分析

Types of Reactions

3-(Pyridin-2-yloxy)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or aniline rings .

科学研究应用

3-(Pyridin-2-yloxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

作用机制

The mechanism of action of 3-(Pyridin-2-yloxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites .

相似化合物的比较

Similar Compounds

- 2-(Pyridin-3-yloxy)aniline

- 4-(Pyridin-3-yloxy)aniline

- N-(Pyridin-2-yl)amides

Uniqueness

3-(Pyridin-2-yloxy)aniline is unique due to the specific positioning of the pyridine ring and the aniline moiety, which can influence its reactivity and interactions with other molecules. This structural arrangement can result in different chemical and biological properties compared to similar compounds .

生物活性

3-(Pyridin-2-yloxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, antiviral, and antitumor effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H10N2O

- Molecular Weight : 198.21 g/mol

- Structure : The compound consists of a pyridine ring attached to an aniline moiety via an oxygen atom.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : It has been shown to interact with collagen prolyl 4-hydroxylases, which are critical for collagen synthesis. By inhibiting these enzymes, the compound can reduce fibrosis in hepatic stellate cells by downregulating the expression of collagen type I alpha 1 (COL1A1) .

- GPR119 Agonism : Research indicates that this compound acts as an agonist for GPR119, a G protein-coupled receptor involved in glucose homeostasis. Activation of GPR119 enhances the secretion of incretin hormones, which are crucial for insulin release .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. It has been noted that related pyridine compounds exhibit significant antimicrobial activity, outperforming standard antibiotics like norfloxacin and fluconazole .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays:

- Minimum Inhibitory Concentrations (MIC) : Various studies have reported MIC values ranging from 2.18 to 3.08 μM against strains such as Staphylococcus aureus and Escherichia coli .

- Comparison with Standards : Its activity has been compared favorably to standard antibiotics, indicating its potential as a therapeutic agent.

Antitumor Activity

The compound's interaction with cellular pathways may also position it as a candidate for antitumor applications. By modulating gene expression and influencing cellular metabolism, it could potentially inhibit tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Study on Fibrosis Reduction : A study highlighted that this compound effectively inhibited COL1A1 expression in hepatic stellate cells, suggesting its role in reducing liver fibrosis .

- Antimicrobial Efficacy : Research demonstrated that derivatives of pyridine compounds exhibited superior antimicrobial activity compared to conventional treatments, reinforcing the need for further exploration into their mechanisms .

- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to various biological targets, which could elucidate its mechanism of action and inform drug design strategies .

Summary Table of Biological Activities

| Activity Type | Effectiveness (MIC/IC50) | Comparison to Standard |

|---|---|---|

| Antimicrobial | MIC: 2.18–3.08 μM | Better than Norfloxacin |

| Antiviral | Not extensively studied | Related compounds show promise |

| Antitumor | Potential inhibition | Requires further research |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-(Pyridin-2-yloxy)aniline relevant to laboratory handling and experimental design?

- Answer : The compound has a molecular formula of , molecular weight 186.21 g/mol, and a melting point of 76–78°C . Its predicted boiling point is 346.2±22.0°C, and it should be stored at -20°C to prevent degradation . These properties inform solvent selection (e.g., polar aprotic solvents for synthesis) and storage protocols.

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer : A standard method involves Ullmann-type coupling between 2-aminophenol derivatives and 2-chloropyridine under basic conditions (e.g., KCO) in a polar solvent like DMF at 80–100°C . Purification typically involves column chromatography using silica gel and ethyl acetate/hexane mixtures.

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

- Answer : Use a combination of:

- NMR : -NMR should show aromatic protons (δ 6.5–8.5 ppm) and an NH peak (δ ~5 ppm, broad).

- Mass spectrometry : ESI-MS should display a molecular ion peak at m/z 186.21 .

- Melting point analysis : Consistency with the reported 76–78°C range validates purity .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what applications arise from this?

- Answer : The pyridyl and aniline groups act as bidentate ligands, coordinating to metals like Pt(II) or Pd(II). For example, in tetradentate platinum complexes, such ligands enable six-membered metallacycle formation, enhancing luminescence properties for OLED applications . Methodologically, reactions are conducted under inert atmospheres with metal precursors (e.g., KPtCl) in refluxing THF.

Q. What computational methods are suitable for studying the electronic structure of this compound and its derivatives?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict HOMO-LUMO gaps, charge distribution, and reactive sites. These studies guide functionalization strategies, such as introducing electron-withdrawing groups to modulate electronic properties for optoelectronic materials .

Q. How do substituents on the aniline ring influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- Answer : The pyridyloxy group is electron-withdrawing, directing EAS to the meta and para positions of the aniline ring. For example, bromination with Br/FeBr yields 5-bromo-3-(pyridin-2-yloxy)aniline as the major product. Competitive coordination with the pyridyl nitrogen may require protecting the NH group via acetylation prior to reaction .

Q. Methodological Considerations

Q. What precautions are critical when handling this compound due to its aniline-derived toxicity?

- Answer : Aniline derivatives can induce methemoglobinemia. Use PPE (gloves, lab coat), work in a fume hood, and avoid skin contact. Emergency protocols include administering methylene blue (1–2 mg/kg IV) for methemoglobinemia treatment .

Q. How can X-ray crystallography be utilized to resolve structural ambiguities in this compound derivatives?

- Answer : Single-crystal X-ray diffraction with SHELXL (for refinement) and SHELXS (for solution) is standard. Crystals are grown via slow evaporation from ethanol/water. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar compounds: How should researchers validate data?

- Answer : For example, 4-(Pyridin-2-yloxy)aniline (mp 67°C ) vs. This compound (mp 76–78°C ). Such differences arise from positional isomerism. Cross-validate using DSC analysis and compare with peer-reviewed literature.

Q. Applications in Materials Science

Q. What role does this compound play in designing luminescent materials?

属性

IUPAC Name |

3-pyridin-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQMOPKXIBQKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522355 | |

| Record name | 3-[(Pyridin-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86556-09-4 | |

| Record name | 3-[(Pyridin-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。